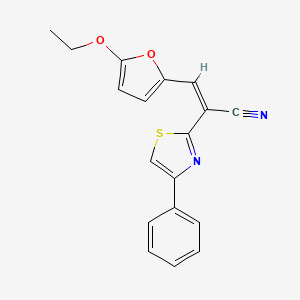
1'-(3-methoxybenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methoxybenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine is a chemical compound that belongs to the class of piperidine derivatives. It has been found to have potential applications in scientific research due to its unique properties and mechanism of action.
Mecanismo De Acción
The mechanism of action of 1-(3-methoxybenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine involves the inhibition of dopamine reuptake by the dopamine transporter (DAT) in the brain. This leads to an increase in extracellular dopamine levels, which can have various physiological and behavioral effects. The compound has been found to have high selectivity for DAT over other monoamine transporters such as serotonin and norepinephrine transporters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-methoxybenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine are mainly related to its action on the dopamine system in the brain. The compound has been found to increase extracellular dopamine levels in various brain regions, which can lead to increased locomotor activity, reward-seeking behavior, and analgesia. The compound has also been found to have potential neuroprotective effects in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(3-methoxybenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine in lab experiments include its high selectivity for DAT, its potent inhibition of dopamine reuptake, and its potential neuroprotective effects. The compound has also been found to have good pharmacokinetic properties, which make it suitable for in vivo studies. However, the limitations of using this compound include its potential toxicity and the need for careful dosing to avoid adverse effects.
Direcciones Futuras
There are several future directions for research on 1-(3-methoxybenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine. One direction is to further investigate its potential neuroprotective effects in animal models of Parkinson's disease and other neurodegenerative disorders. Another direction is to study its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, the compound could be further optimized to improve its selectivity and potency for DAT inhibition, which could lead to the development of new medications for neurological disorders.
Métodos De Síntesis
The synthesis method of 1-(3-methoxybenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine involves the reaction of 1,4'-bipiperidine with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then reacted with pyrrolidine-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield the final compound. The synthesis method has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
1-(3-methoxybenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has shown potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a potent and selective dopamine transporter (DAT) inhibitor, which makes it a valuable tool in studying the role of dopamine in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. The compound has also been found to have analgesic properties, which make it a potential candidate for developing new pain medications.
Propiedades
IUPAC Name |
[1-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O2/c1-28-22-8-4-6-19(16-22)17-24-14-9-21(10-15-24)26-13-5-7-20(18-26)23(27)25-11-2-3-12-25/h4,6,8,16,20-21H,2-3,5,7,9-15,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENSLMWPCSPDCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCC(CC2)N3CCCC(C3)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-acetyl-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5357769.png)
![N,N'-(1,4-piperazinediyldi-3,1-propanediyl)bis[3-(4-fluorophenyl)acrylamide]](/img/structure/B5357777.png)

![3-(3,4-difluorophenyl)-5-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5357796.png)
![2,4-dichloro-N-(4-{N-[(2-phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5357797.png)
![2-(5-methoxy-1H-benzimidazol-2-yl)-3-[5-(2-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5357798.png)
![4-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-oxobutanoic acid](/img/structure/B5357808.png)

![2-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5357826.png)
![2-(2,3-dimethoxyphenyl)-1-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-imidazole](/img/structure/B5357837.png)
![N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]quinoline-2-carboxamide](/img/structure/B5357839.png)


![N-benzyl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5357859.png)